N-[(1-tert-butyltriazol-4-yl)methyl]-1-(2,4-difluorophenyl)cyclopentan-1-amine
Description
N-[(1-tert-butyltriazol-4-yl)methyl]-1-(2,4-difluorophenyl)cyclopentan-1-amine is a compound known for its significant role in click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is valued for its biocompatibility and efficiency in accelerating reaction rates while minimizing cytotoxicity, making it a crucial component in various chemical biology experiments .
Properties
IUPAC Name |
N-[(1-tert-butyltriazol-4-yl)methyl]-1-(2,4-difluorophenyl)cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N4/c1-17(2,3)24-12-14(22-23-24)11-21-18(8-4-5-9-18)15-7-6-13(19)10-16(15)20/h6-7,10,12,21H,4-5,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZXXIQZKOLXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CNC2(CCCC2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-tert-butyltriazol-4-yl)methyl]-1-(2,4-difluorophenyl)cyclopentan-1-amine typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne in the presence of a copper(I) catalyst.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the reaction conditions to maximize yield and minimize by-products. This often involves the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors are employed to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(1-tert-butyltriazol-4-yl)methyl]-1-(2,4-difluorophenyl)cyclopentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) catalysts for cycloaddition reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives of the compound .
Scientific Research Applications
N-[(1-tert-butyltriazol-4-yl)methyl]-1-(2,4-difluorophenyl)cyclopentan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules for imaging and tracking.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic applications.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-[(1-tert-butyltriazol-4-yl)methyl]-1-(2,4-difluorophenyl)cyclopentan-1-amine involves its role as a ligand in copper(I)-catalyzed azide-alkyne cycloaddition reactions. The compound coordinates with the copper(I) ion, facilitating the cycloaddition reaction by stabilizing the transition state and lowering the activation energy. This results in faster reaction rates and higher yields of the desired product .
Comparison with Similar Compounds
Similar Compounds
TBTA (tris(benzyltriazolylmethyl)amine): A similar ligand used in click chemistry but with lower water solubility and higher cytotoxicity.
THPTA (tris(hydroxypropyltriazolylmethyl)amine): Another ligand used in click chemistry with higher water solubility but lower catalytic efficiency compared to N-[(1-tert-butyltriazol-4-yl)methyl]-1-(2,4-difluorophenyl)cyclopentan-1-amine.
Uniqueness
This compound stands out due to its high catalytic efficiency, biocompatibility, and ability to minimize cytotoxicity. These properties make it a preferred choice for various applications in chemical biology and industrial processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
